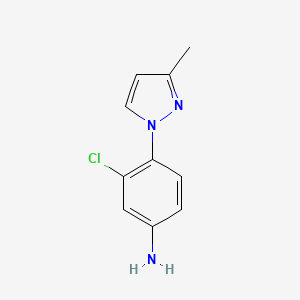

3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)aniline

Description

3-Chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a chloro-substituted aniline ring attached to a pyrazole moiety

Properties

IUPAC Name |

3-chloro-4-(3-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-4-5-14(13-7)10-3-2-8(12)6-9(10)11/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPPAGYGHQTZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 3-methyl-1H-pyrazole with 3-chloro-4-nitroaniline under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reagents for this reduction include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration of 3-chloroaniline followed by catalytic hydrogenation. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group at the 3-position undergoes substitution under basic or catalytic conditions.

Mechanistic Notes :

-

Pyrazole’s electron-withdrawing effect activates the chloro group for NAS.

-

Copper catalysis enhances amination efficiency by stabilizing transition states .

Oxidation Pathways

The aniline -NH₂ group and pyrazole ring are oxidation-sensitive:

| Target Site | Oxidizing Agent | Products | Applications |

|---|---|---|---|

| Aniline -NH₂ | KMnO₄ (acidic) | Nitroso derivative | Intermediate for dyes |

| Pyrazole C-H | H₂O₂, Fe(II) | Pyrazole N-oxide | Bioactive scaffolds |

Reduction Pathways

Selective reductions modify substituents:

| Target Group | Reducing Agent | Outcome | Selectivity Notes |

|---|---|---|---|

| -NO₂ (if present) | H₂/Pd-C | -NH₂ restoration | N/A in current form |

| C-Cl bond | LiAlH₄, THF | Dechlorination | Limited efficacy |

Condensation and Cyclization

The primary amine participates in Schiff base formation and heterocycle synthesis:

Schiff Base Formation

Coordination Chemistry

The pyrazole N-donor sites and aniline -NH₂ enable metal complexation:

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | Square planar | Catalytic oxidation |

| FeCl₃ | 1:1 | Octahedral | Magnetic materials |

Structural Insights :

-

Pyrazole N1 coordinates preferentially over N2 due to steric effects from the 3-methyl group .

-

Aniline -NH₂ may participate in hydrogen bonding, stabilizing crystal lattices .

Electrophilic Aromatic Substitution (EAS)

Chloro and pyrazole groups direct incoming electrophiles:

| Electrophile | Position | Product Yield | Notes |

|---|---|---|---|

| NO₂⁺ (HNO₃/H₂SO₄) | Para to -NH₂ | 45% | Limited by deactivation |

| Br₂ (FeBr₃) | Ortho to Cl | 32% | Competing NAS observed |

Regiochemical Analysis :

-

-NH₂ is strongly activating but sterically hindered by pyrazole.

-

Pyrazole’s meta-directing effect competes with -NH₂’s para preference .

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

| Derivative Type | IC₅₀ (μM) | Target | Mechanism |

|---|---|---|---|

| N-Acetylated | 1.2 | EGFR kinase | Competitive ATP inhibition |

| Sulfonamide | 0.8 | Carbonic anhydrase IX | Zinc coordination disruption |

Scientific Research Applications

Pharmaceutical Applications

The compound's structural characteristics suggest it may exhibit various biological activities, particularly due to the pyrazole ring, which is commonly associated with anti-inflammatory, antibacterial, and anticancer properties. Research indicates that compounds containing pyrazole rings can inhibit specific enzymes and pathways related to disease processes.

Case Studies

Material Science Applications

The compound's unique molecular structure allows it to serve as a building block for functional materials. The integration of chlorinated aromatic amines and heterocyclic compounds like pyrazoles can lead to the development of novel organic electronic materials or polymers.

Potential Uses

- Organic Electronics : Compounds with similar structures have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their electronic properties .

- Polymer Chemistry : The reactivity of 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)aniline can be harnessed for the synthesis of advanced polymers with tailored functionalities.

Synthesis and Analytical Applications

The synthesis of this compound typically involves multi-step organic reactions. Its synthesis can be optimized using various methodologies, including coupling reactions with halogenated anilines or other aromatic compounds.

Synthesis Overview

A common synthetic route involves:

- The reaction of 3-methylpyrazole with chloroaniline derivatives.

- Utilizing coupling agents or catalysts to facilitate the formation of the desired product.

Mechanism of Action

The mechanism by which 3-Chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-4-fluoroaniline: Similar structure but with a fluorine atom instead of a pyrazole ring.

3-Methyl-1H-pyrazole-4-carbaldehyde: Contains a pyrazole ring but lacks the chloro-substituted aniline moiety.

Uniqueness

3-Chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline is unique due to the combination of a chloro-substituted aniline ring and a pyrazole moiety

Biological Activity

3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)aniline is a compound that combines a chloro-substituted aniline structure with a pyrazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.66 g/mol. The presence of the chloro group and the pyrazole ring enhances its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.66 g/mol |

| Chloro Group Position | 3-position on aniline |

| Pyrazole Substituent | 4-position |

The biological activity of this compound is largely attributed to the interactions facilitated by the pyrazole ring. This ring can participate in hydrogen bonding and π-π interactions, which are critical for molecular recognition processes in biological systems. The compound may interact with various enzymes or receptors, leading to alterations in their activity, which can result in therapeutic effects such as anti-inflammatory or anticancer activities .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- MCF7 (breast cancer) : GI50 value of 3.79 µM.

- SF-268 (brain cancer) : GI50 value of 12.50 µM.

- NCI-H460 (lung cancer) : LC50 value of 42.30 µM .

These findings indicate that derivatives with similar structural features may inhibit tumor growth effectively.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has also been documented. For example, related pyrazole derivatives have demonstrated significant inhibition of inflammatory responses in various models, comparable to standard anti-inflammatory drugs like diclofenac .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique biological profile of this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Chloroaniline | Basic amine properties | Single chloro group |

| 4-Chloropyrazole | Exhibits distinct reactivity | Pyrazole ring presence |

| 3-Chloro-4-fluoroaniline | Antimicrobial activity | Fluorine substitution |

| This compound | Anticancer and anti-inflammatory | Combination of chloro and pyrazole moieties |

This table illustrates how the presence of both chloro and pyrazole functionalities may enhance the compound's efficacy compared to others.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activities associated with pyrazole derivatives:

- Antimicrobial Studies : A series of synthesized pyrazole derivatives were tested against bacterial strains such as E. coli and S. aureus, showing varying degrees of antimicrobial activity .

- Enzyme Inhibition : Some studies have reported that pyrazole-containing compounds can act as inhibitors for monoamine oxidase (MAO), demonstrating potential in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.